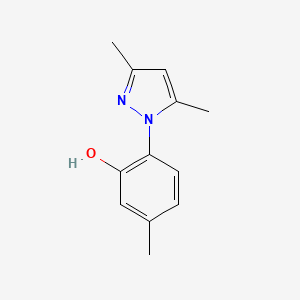

2-(3,5-二甲基-1H-吡唑-1-基)-5-甲基苯酚

描述

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol” is similar to the one you’re asking about . It has a molecular formula of C7H12N2O and a formula weight of 140.18298 .

Synthesis Analysis

There are several related compounds that have been synthesized. For example, a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones has been synthesized under mild and greener reaction conditions . Another compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, was synthesized, but the detailed method was not provided .

Molecular Structure Analysis

The structure of a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]-pyridine, was characterized by a single-crystal X-ray structure determination as well as 1H and 13C NMR spectroscopy .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylphenol” were not found, a new pyrazole derivative was used as an inhibitor of corrosion for carbon steel in acidic solution .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, include a molecular weight of 173.22 and it is a liquid at room temperature .

科学研究应用

缓蚀:王等人(2006 年)使用密度泛函理论进行的一项研究探索了双吡唑型有机化合物(包括所讨论化合物的衍生物)作为缓蚀剂的潜在活性 (王,王,王,王,& 刘,2006)。

金属配合物的生物活性:阿尔-哈姆达尼和阿尔祖比(2015 年)使用相关的配体合成了新的金属配合物,并研究了它们的光谱性质和生物活性 (阿尔-哈姆达尼和阿尔祖比,2015)。

化学中的结构分析:德鲁等人(2007 年)对涉及该化合物衍生物的 Pd(II) 配合物进行了结构分析,揭示了具有螺旋扭曲的平面正方形配合物 (德鲁,穆克吉,德,纳格,& 达塔,2007)。

互变异构研究:科纳戈等人(2009 年)使用 X 射线晶体学和核磁共振波谱研究了 NH-吡唑的环状互变异构,包括该化合物的衍生物 (科纳戈,卡比尔多,克拉拉蒙特,布伊桑,皮尼拉,托雷斯,& 埃尔格罗,2009)。

药物化学中的细胞毒性作用:索比西亚克等人(2011 年)探索了具有吡唑配体的镍 (II) 配合物的合成、X 射线结构和细胞毒性作用,其中包括所讨论化合物的衍生物 (索比西亚克,洛伦兹,迈耶,沃兹尼奇卡,库费尔尼茨基,克拉耶夫斯卡,罗扎尔斯基,& 布吉斯,2011)。

抗菌活性:阿尔-斯迈西姆(2012 年)合成了一系列 3,5-二甲基-1H-吡唑衍生物并测试了它们的抗菌活性,突出了这些化合物的潜在药用应用 (阿尔-斯迈西姆,2012)。

安全和危害

属性

IUPAC Name |

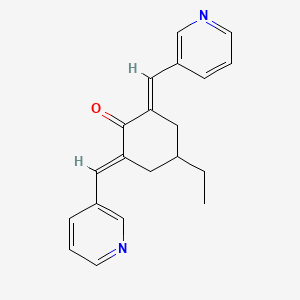

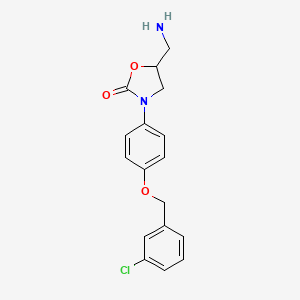

2-(3,5-dimethylpyrazol-1-yl)-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-4-5-11(12(15)6-8)14-10(3)7-9(2)13-14/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXHPRBERPTLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CC(=N2)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391758-52-3 | |

| Record name | ME-1111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391758523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ME-1111 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900TM677FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,5Z)-5-[(2E)-2-[(1R,7Ar)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B608878.png)